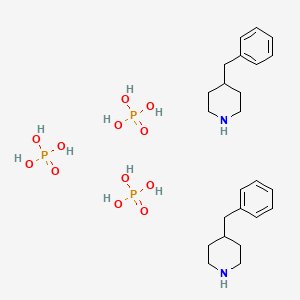
Phosphoric acid--4-benzylpiperidine (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–4-benzylpiperidine (3/2) is a compound that combines phosphoric acid and 4-benzylpiperidine in a specific stoichiometric ratio. Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes, while 4-benzylpiperidine is a piperidine derivative known for its applications in medicinal chemistry and as a research chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–4-benzylpiperidine (3/2) typically involves the reaction of phosphoric acid with 4-benzylpiperidine under controlled conditions. The process may include:
Mixing: Combining phosphoric acid and 4-benzylpiperidine in a specific molar ratio.
Heating: Applying heat to facilitate the reaction, often at temperatures ranging from 50°C to 100°C.
Stirring: Continuous stirring to ensure uniform mixing and reaction.
Purification: Isolating the product through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of phosphoric acid–4-benzylpiperidine (3/2) may involve large-scale reactors and automated systems to control temperature, pressure, and mixing. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–4-benzylpiperidine (3/2) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted piperidine compounds.
Scientific Research Applications
Phosphoric acid–4-benzylpiperidine (3/2) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric acid–4-benzylpiperidine (3/2) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a monoamine releasing agent, influencing neurotransmitter levels and signaling pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A closely related compound with similar structural features.
Benzylpiperazine: Another piperidine derivative with distinct pharmacological properties.
Tetrahydroisoquinoline: A compound with structural similarities and different biological activities.
Uniqueness
Phosphoric acid–4-benzylpiperidine (3/2) is unique due to its specific combination of phosphoric acid and 4-benzylpiperidine, resulting in distinct chemical and biological properties. Its specific stoichiometric ratio and the resulting interactions make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
869199-25-7 |
|---|---|
Molecular Formula |
C24H43N2O12P3 |
Molecular Weight |
644.5 g/mol |
IUPAC Name |
4-benzylpiperidine;phosphoric acid |
InChI |
InChI=1S/2C12H17N.3H3O4P/c2*1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;3*1-5(2,3)4/h2*1-5,12-13H,6-10H2;3*(H3,1,2,3,4) |
InChI Key |
PXJCDXDFYZUJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2.C1CNCCC1CC2=CC=CC=C2.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















